(6-(Trifluoromethyl)piperidin-2-yl)methanol
Overview
Description
(6-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)piperidin-2-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the piperidine ring. One common method involves the reaction of 2-piperidone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(6-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antischistosomal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyrazin-2-yl)methanol: Similar structure but with a pyrazine ring instead of a piperidine ring.
(6-(Hydroxymethyl)piperidin-2-yl)methanol: Similar structure but without the trifluoromethyl group.
Uniqueness
(6-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[6-(trifluoromethyl)piperidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGOKLWMVVZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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